molecular formula C13H14N2O B1483217 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098088-99-2

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483217
CAS No.: 2098088-99-2
M. Wt: 214.26 g/mol
InChI Key: OCMBECYBEPDABD-UHFFFAOYSA-N
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Description

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that this compound might have neuroprotective properties, making it a candidate for research in neurological disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate oxidative stress levels within cells, thereby affecting various cellular functions . Additionally, it has been linked to changes in gene expression related to antioxidant responses, further highlighting its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their activity. For example, its interaction with cholinesterase enzymes leads to enzyme inhibition, which can modulate neurotransmitter levels in the brain . This binding interaction is crucial for its potential neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of oxidative stress responses in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolic flux . This interaction can lead to changes in metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects.

Properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-15-10-12(8-9-16)13(14-15)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMBECYBEPDABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 3
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.